An In-depth Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide: Synthesis, Properties, and Applications
An In-depth Technical Guide to N-(2-methyl-6-nitrophenyl)acetamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-methyl-6-nitrophenyl)acetamide is a notable nitroaromatic compound, primarily utilized as a versatile intermediate in the synthesis of pharmaceuticals and other specialized organic molecules. Its strategic substitution pattern, featuring a sterically hindered acetamido group ortho to a methyl group and a nitro functionality, governs its reactivity and makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its fundamental properties, a detailed, field-proven protocol for its synthesis, an exploration of its chemical behavior, and an evidence-based discussion of its potential biological implications. By integrating theoretical principles with practical methodologies, this document serves as an essential resource for researchers engaged in the use of this compound.
Core Physicochemical Properties
N-(2-methyl-6-nitrophenyl)acetamide presents as a yellow crystalline solid, a characteristic trait of many nitroaromatic compounds.[1] Its solubility profile is marked by poor solubility in water and slight solubility in alcohols like ethanol, while it is soluble in organic solvents such as chloroform and dimethyl sulfoxide.[1] This differential solubility is a key consideration in its purification and reaction work-up procedures.
Table 1: Physicochemical Properties of N-(2-methyl-6-nitrophenyl)acetamide
| Property | Value | Source(s) |
| CAS Number | 59907-22-1 | [2] |
| Molecular Formula | C₉H₁₀N₂O₃ | [2] |
| Molecular Weight | 194.19 g/mol | [2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 163-164 °C | [2] |
| Boiling Point | 375.3±30.0 °C (Predicted) | [2] |
| Density | 1.289±0.06 g/cm³ (Predicted) | [2] |
| pKa | 13.84±0.70 (Predicted) | [2] |
Synthesis of N-(2-methyl-6-nitrophenyl)acetamide: A Self-Validating Protocol
The principal and most logical synthetic route to N-(2-methyl-6-nitrophenyl)acetamide is the direct acetylation of its precursor, 2-methyl-6-nitroaniline. The synthesis of this precursor is in itself a critical process that highlights the importance of protecting groups in directing the regioselectivity of electrophilic aromatic substitution.
Rationale for the Synthetic Strategy
Direct nitration of 2-methylaniline (o-toluidine) leads to a mixture of isomers, with the 4-nitro and 6-nitro products being the major components. To selectively obtain the 2-methyl-6-nitroaniline precursor, a common and effective strategy involves the protection of the highly activating amino group via acetylation. The resulting acetamido group is still an ortho-, para-director but is less activating than the amino group, which allows for better control of the subsequent nitration step. The acetyl group can then be removed by hydrolysis to yield the desired 2-methyl-6-nitroaniline. However, for the synthesis of the title compound, the final deprotection step is omitted, and the acetylated precursor is the target. The most direct laboratory synthesis of N-(2-methyl-6-nitrophenyl)acetamide involves the acetylation of commercially available 2-methyl-6-nitroaniline.
Experimental Protocol: Acetylation of 2-Methyl-6-nitroaniline
This protocol describes a standard laboratory procedure for the synthesis of N-(2-methyl-6-nitrophenyl)acetamide.
Materials:
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2-Methyl-6-nitroaniline
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Acetic anhydride
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Glacial acetic acid
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Ice
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Deionized water
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Round-bottom flask
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Reflux condenser
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Stirring apparatus
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Filtration apparatus
Procedure:
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In a round-bottom flask, dissolve 2-methyl-6-nitroaniline in a minimal amount of glacial acetic acid.
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With continuous stirring, slowly add a molar excess (typically 1.5 to 2 equivalents) of acetic anhydride to the solution.
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Fit the flask with a reflux condenser and heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
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Carefully pour the cooled reaction mixture into a beaker containing ice-cold water to precipitate the crude N-(2-methyl-6-nitrophenyl)acetamide.
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Collect the solid product by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water to remove any residual acetic acid and other water-soluble impurities.
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The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Caption: Synthetic workflow for N-(2-methyl-6-nitrophenyl)acetamide.
Chemical Reactivity and Spectroscopic Characterization
The chemical reactivity of N-(2-methyl-6-nitrophenyl)acetamide is primarily dictated by the nitro and acetamido functional groups. The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation or metal-acid combinations. This transformation is a key step in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, 2-methyl-6-nitroaniline.
Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the acetamido group protons.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for each unique carbon atom in the molecule.
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IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.
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Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Potential Biological Activity and Mechanism of Action
There is limited publicly available information on the specific biological activities of N-(2-methyl-6-nitrophenyl)acetamide. However, its classification as a nitroaromatic compound provides a basis for a hypothesized mechanism of action related to toxicity. Nitroaromatic compounds are often not biologically active in their parent form but can undergo metabolic activation in vivo.
This activation typically involves the enzymatic reduction of the nitro group by nitroreductases to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These electrophilic intermediates can covalently bind to cellular macromolecules like DNA and proteins, leading to genotoxicity and cytotoxicity.
Caption: Hypothesized metabolic activation pathway for nitroaromatic compounds.
Safety and Handling
As with all nitroaromatic compounds, N-(2-methyl-6-nitrophenyl)acetamide should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Due to the lack of extensive toxicological data, it should be treated as a potentially hazardous substance.
Conclusion
N-(2-methyl-6-nitrophenyl)acetamide is a synthetically valuable intermediate with well-defined physicochemical properties. Its synthesis is straightforward, and its functional groups offer versatile handles for further chemical transformations. While its direct biological applications are not extensively documented, its role as a building block in the development of new chemical entities is significant. This guide provides the foundational knowledge and practical protocols necessary for the effective and safe utilization of this compound in a research and development setting.
References
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ChemBK. N-(2-METHYL-6-NITRO-PHENYL)-ACETAMIDE. Available at: [Link]
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ChemBK. Acetamide, N-(2-methyl-6-nitrophenyl)-. Available at: [Link]
